molecular formula C17H18ClN3O4S B4654150 4-butyl-N'-(4-chloro-3-nitrobenzylidene)benzenesulfonohydrazide

4-butyl-N'-(4-chloro-3-nitrobenzylidene)benzenesulfonohydrazide

Cat. No. B4654150
M. Wt: 395.9 g/mol
InChI Key: KHDMNRNWOVKWTB-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butyl-N'-(4-chloro-3-nitrobenzylidene)benzenesulfonohydrazide, also known as BNBSH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BNBSH is a hydrazide derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 4-butyl-N'-(4-chloro-3-nitrobenzylidene)benzenesulfonohydrazide is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and cell division. 4-butyl-N'-(4-chloro-3-nitrobenzylidene)benzenesulfonohydrazide has been shown to inhibit topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. Inhibition of topoisomerase II leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
4-butyl-N'-(4-chloro-3-nitrobenzylidene)benzenesulfonohydrazide has been found to exhibit both biochemical and physiological effects. In vitro studies have shown that 4-butyl-N'-(4-chloro-3-nitrobenzylidene)benzenesulfonohydrazide inhibits the activity of topoisomerase II, leading to the accumulation of DNA damage and ultimately cell death. 4-butyl-N'-(4-chloro-3-nitrobenzylidene)benzenesulfonohydrazide has also been found to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells. In addition, 4-butyl-N'-(4-chloro-3-nitrobenzylidene)benzenesulfonohydrazide has been investigated for its antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

One advantage of 4-butyl-N'-(4-chloro-3-nitrobenzylidene)benzenesulfonohydrazide is its potential as an anticancer agent. Studies have shown that 4-butyl-N'-(4-chloro-3-nitrobenzylidene)benzenesulfonohydrazide exhibits cytotoxic effects against various cancer cell lines, making it a promising candidate for further development as a cancer treatment. However, one limitation of 4-butyl-N'-(4-chloro-3-nitrobenzylidene)benzenesulfonohydrazide is its potential toxicity, as it has been found to exhibit cytotoxic effects against normal cells as well. This may limit its use as a therapeutic agent.

Future Directions

There are several future directions for the study of 4-butyl-N'-(4-chloro-3-nitrobenzylidene)benzenesulfonohydrazide. One area of research is the development of more potent and selective derivatives of 4-butyl-N'-(4-chloro-3-nitrobenzylidene)benzenesulfonohydrazide that exhibit fewer side effects. Another area of research is the investigation of the molecular mechanism of action of 4-butyl-N'-(4-chloro-3-nitrobenzylidene)benzenesulfonohydrazide, which may lead to the identification of new targets for cancer therapy. Additionally, the antibacterial and antifungal properties of 4-butyl-N'-(4-chloro-3-nitrobenzylidene)benzenesulfonohydrazide may be further explored for potential use as an antimicrobial agent.

Scientific Research Applications

4-butyl-N'-(4-chloro-3-nitrobenzylidene)benzenesulfonohydrazide has been studied for its potential therapeutic applications, particularly as an anticancer agent. Studies have shown that 4-butyl-N'-(4-chloro-3-nitrobenzylidene)benzenesulfonohydrazide exhibits cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancer. 4-butyl-N'-(4-chloro-3-nitrobenzylidene)benzenesulfonohydrazide has also been found to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells. In addition, 4-butyl-N'-(4-chloro-3-nitrobenzylidene)benzenesulfonohydrazide has been investigated for its antibacterial and antifungal properties.

properties

IUPAC Name

4-butyl-N-[(Z)-(4-chloro-3-nitrophenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S/c1-2-3-4-13-5-8-15(9-6-13)26(24,25)20-19-12-14-7-10-16(18)17(11-14)21(22)23/h5-12,20H,2-4H2,1H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDMNRNWOVKWTB-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butyl-N'-[(Z)-(4-chloro-3-nitrophenyl)methylidene]benzenesulfonohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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